![molecular formula C15H24N6O B2966949 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897758-42-8](/img/structure/B2966949.png)
2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound known for its diverse applications across various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. This compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-1-yl group, an ethyl group, and an ethanolamine moiety. It plays a crucial role in multiple biochemical pathways and is utilized in the development of pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves several steps, typically starting from commercially available precursors. A general synthetic route can be outlined as follows:
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Initial steps often involve the cyclization of a suitable nitrile intermediate with hydrazine to form the pyrazole ring.
Condensation with a suitable aldehyde or ketone derivative yields the desired pyrazolo[3,4-d]pyrimidine core.
Substitution with Piperidin-1-yl Group:
Subsequent substitution reactions introduce the piperidin-1-yl group, usually via a nucleophilic aromatic substitution mechanism.
Attachment of the Ethyl and Ethanolamine Groups:
Ethylation typically occurs through the reaction with an ethyl halide.
The ethanolamine group is introduced through a nucleophilic substitution reaction with ethanolamine under basic conditions.
Industrial Production Methods: In an industrial context, the production of this compound may involve:
Batch Reactions: Small-scale, controlled batch reactions for fine-tuning reaction conditions.
Continuous Flow Synthesis: More efficient and scalable, involving continuous reaction streams.
化学反应分析
Types of Reactions: 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation reactions, often yielding hydroxylated or ketone derivatives.
Reduction: Reduction reactions typically produce amino derivatives or reduce the pyrimidine core.
Substitution: Capable of nucleophilic and electrophilic substitution reactions, leading to various functionalized derivatives.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogenated hydrocarbons or sulfuric acid are used for introducing new substituents.
Oxidation Products: Hydroxylated derivatives and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Various alkylated or acylated compounds.
科学研究应用
This compound is widely studied in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biochemical interactions and effects on cellular pathways.
Medicine: Explored for its pharmacological properties, including potential roles in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Molecular Targets and Pathways: The mechanism of action involves interaction with various molecular targets, potentially including:
Enzymes: Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptors: Interaction with cellular receptors, influencing signal transduction pathways.
DNA/RNA: Binding to nucleic acids, affecting gene expression and replication processes.
相似化合物的比较
2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can be compared with similar pyrazolo[3,4-d]pyrimidine derivatives, such as:
2-(ethyl(1-methyl-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Similar structure with a morpholine group.
2-(ethyl(1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Contains a pyrrolidine group instead of piperidine.
2-(ethyl(1-methyl-4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Features an azetidine moiety.
属性
IUPAC Name |
2-[ethyl-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-3-20(9-10-22)15-17-13-12(11-16-19(13)2)14(18-15)21-7-5-4-6-8-21/h11,22H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNIIZONHXFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)
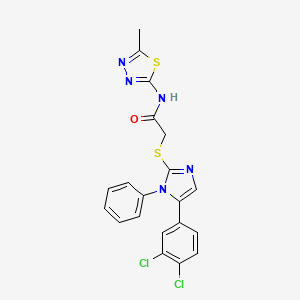
![N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2966876.png)
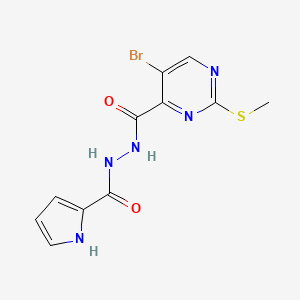
![N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2966878.png)
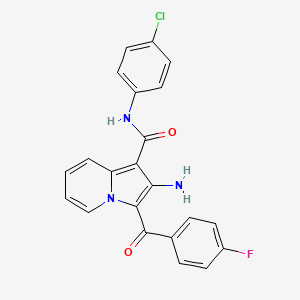
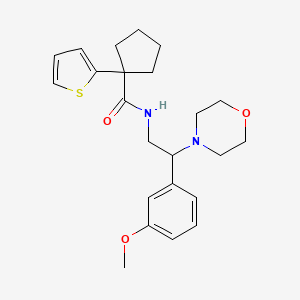
![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
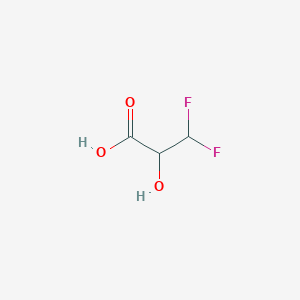
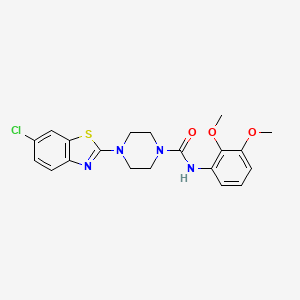
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
